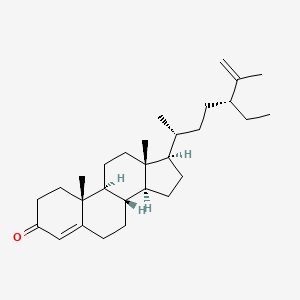

Stigmasta-4,25-dien-3-one

Description

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18,20-21,24-27H,2,7-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJSEAGAJKMVBJ-XJZKHKOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Stigmasta-4,25-dien-3-one: Structure, Properties, and Methodologies for Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure and available data for Stigmasta-4,25-dien-3-one. Due to the limited specific experimental data for this particular isomer, this document also includes detailed methodologies for the isolation and characterization of closely related stigmastane compounds, which can serve as a valuable reference. Furthermore, a representative signaling pathway for a biologically active stigmastane derivative is presented to illustrate potential mechanisms of action for this class of molecules.

Chemical Structure and Identifiers of this compound

This compound is a polycyclic lipid molecule belonging to the stigmastane class of steroids. Its structure features a tetracyclic core and a side chain with two double bonds, one in the A-ring of the steroid nucleus (at C4) and another in the side chain (at C25). The "-one" suffix indicates the presence of a ketone group at the C3 position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Chemical Formula | C₂₉H₄₆O | PubChem[1] |

| Molecular Weight | 410.7 g/mol | PubChem[1] |

| IUPAC Name | (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | PubChem |

| PubChem CID | 71307334 | PubChem[1] |

Experimental Protocols for Related Stigmastane Compounds

While specific experimental protocols for the synthesis or isolation of this compound are not detailed in the available literature, the following methodologies for closely related stigmastane compounds provide a strong foundational understanding for researchers.

Isolation of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum

This protocol details the isolation of a stigmastane with a C25 double bond from a plant source, a process that could be adapted for the isolation of this compound from a suitable natural source.

Plant Material and Extraction:

-

Whole plant parts of Clerodendrum viscosum were collected, dried, and powdered (900 g).

-

The powdered material was soaked in 2.5 L of ethanol for 7 days with occasional shaking.

-

The mixture was filtered, and the solvent was evaporated under reduced pressure to yield a crude extract.[2]

Chromatographic Separation:

-

The crude extract was partitioned with petroleum ether.

-

The petroleum ether soluble fraction was subjected to repeated column chromatography on silica gel.

-

Fractions were monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates.

-

Spots were visualized under UV light (254 nm) and by spraying with vanillin-sulfuric acid followed by heating.

-

Final purification was achieved by preparative thin-layer chromatography (PTLC) to yield the pure compound.[2]

Structural Elucidation:

-

The structure of the isolated compound was determined by comprehensive analysis of spectroscopic data, primarily ¹H NMR spectroscopy.[2]

Biocatalytic Production of Stigmast-4-en-3-one

This protocol describes the microbial transformation of β-sitosterol to produce a related stigmastane, a method that could potentially be adapted for the synthesis of this compound.

Microorganism and Culture Conditions:

-

A strain of Rhodococcus equi is utilized for the biotransformation.

-

The microorganism is cultured in a suitable medium to achieve sufficient biomass.

Biotransformation Process:

-

β-sitosterol is added to the microbial culture. The efficiency of the transformation can be enhanced by the addition of inducers like palmitic acid and co-solvents such as n-hexadecane, Tween-80, and β-cyclodextrin to increase the substrate's bioavailability.

-

The bioconversion is carried out for a specific duration (e.g., 5 days).

Product Isolation and Identification:

-

After the transformation, the product, stigmast-4-en-3-one, is extracted from the culture medium.

-

The structure of the product is confirmed using Mass Spectrometry and ¹H-NMR spectroscopy.

Signaling Pathway of a Related Stigmastane: Stigmasterol

Due to the absence of specific biological activity data for this compound, this section illustrates a known signaling pathway for the structurally related and well-studied phytosterol, stigmasterol. Stigmasterol has been shown to possess various pharmacological effects, including anticancer and anti-inflammatory properties. One of its mechanisms of action in cancer cells involves the modulation of the Akt/mTOR and JAK/STAT signaling pathways.

Caption: Stigmasterol's inhibitory effects on the Akt/mTOR and JAK/STAT signaling pathways in cancer cells.

This diagram illustrates how stigmasterol can exert its anticancer effects by inhibiting key signaling proteins like PI3K and JAK. This leads to the downregulation of downstream effectors such as Akt, mTOR, and STAT3, ultimately resulting in the inhibition of cell growth, survival, and the promotion of apoptosis. This serves as a plausible model for investigating the potential biological activities of other stigmastane derivatives like this compound.

Conclusion

This compound is a defined chemical entity with a known structure. However, a comprehensive review of the scientific literature reveals a significant lack of specific experimental data, including spectroscopic analyses, detailed synthetic or isolation protocols, and biological activity studies for this particular isomer. The information provided in this guide on related stigmastane compounds offers a valuable starting point for researchers interested in this molecule. The presented protocols for isolation and biocatalytic synthesis, along with the example signaling pathway of stigmasterol, provide a solid framework for future research into the properties and potential applications of this compound. Further investigation is warranted to fully characterize this compound and explore its potential pharmacological relevance.

References

The Biosynthesis of Stigmasta-4,25-dien-3-one in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Stigmasta-4,25-dien-3-one, a stigmastane-type phytosteroid found in various plant species. While the complete endogenous pathway has yet to be fully elucidated in a single study, this document synthesizes current knowledge on phytosterol biosynthesis to present a scientifically robust hypothetical pathway. This guide details the enzymatic steps, key intermediates, and potential regulatory mechanisms involved in its formation from the common phytosterol precursor, β-sitosterol. Furthermore, it includes detailed experimental protocols for the extraction and analysis of stigmastane-type steroids from plant tissues and presents quantitative data on the distribution of related phytosterols. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate a comprehensive understanding of this specialized metabolic route. This information is intended to serve as a valuable resource for researchers in phytochemistry, natural product synthesis, and drug discovery.

Introduction

Phytosterols, a diverse group of steroid-like molecules, are essential components of plant cell membranes, influencing their fluidity and permeability. Beyond their structural roles, phytosterols serve as precursors to a wide array of bioactive compounds, including brassinosteroid hormones. Stigmastane-type steroids, characterized by a C29 skeleton, are a prominent class of phytosterols. Among these, this compound is a derivative of significant interest due to its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering or synthetic biology approaches. This guide outlines a proposed pathway for the formation of this compound in plants, drawing parallels from established steroidogenic pathways and chemical synthesis methodologies.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step enzymatic conversion from the widely distributed phytosterol, β-sitosterol. This pathway likely involves a desaturation event at the C-25 position of the side chain and a modification of the A and B rings to introduce a 4-en-3-one system.

The initial steps leading to β-sitosterol are well-established and begin with the cyclization of 2,3-oxidosqualene to cycloartenol. A series of subsequent enzymatic reactions, including demethylations, isomerizations, and reductions, lead to the formation of various phytosterols, including campesterol and β-sitosterol.

The proposed terminal steps in the biosynthesis of this compound from β-sitosterol are detailed below:

Step 1: Hydroxylation at C-25

The introduction of a double bond at C-25 is likely initiated by a hydroxylation reaction. A cytochrome P450 monooxygenase or a similar sterol hydroxylase is hypothesized to catalyze the addition of a hydroxyl group at the C-25 position of β-sitosterol, forming 25-hydroxy-β-sitosterol. This mechanism is supported by chemical synthesis studies where direct hydroxylation of the sitosterol side chain has been achieved[1].

Step 2: Dehydration to form a C-25 Double Bond

Following hydroxylation, a sterol dehydratase is proposed to catalyze the removal of the C-25 hydroxyl group and a proton from the adjacent C-26 or C-27 position, resulting in the formation of a double bond at C-25. This dehydration step would yield Stigmasta-5,25-dien-3β-ol.

Step 3: Oxidation and Isomerization to form the 4-en-3-one moiety

The final steps involve the conversion of the 3β-hydroxy-Δ5-sterol structure to a 3-keto-Δ4-steroid. This transformation is catalyzed by a bifunctional enzyme, 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD)[2][3][4][5][6]. This enzyme first oxidizes the 3β-hydroxyl group to a 3-keto group, forming an unstable 3-keto-Δ5-steroid intermediate. Subsequently, the same enzyme catalyzes the isomerization of the double bond from the Δ5 to the Δ4 position, resulting in the stable this compound.

Quantitative Data on Related Phytosterols

While specific quantitative data for this compound across a wide range of plants is not extensively documented, the abundance of its likely precursor, β-sitosterol, and other related phytosterols provides valuable context. The following table summarizes the relative abundance of major phytosterols in selected plant sources.

| Plant Source | β-Sitosterol (%) | Campesterol (%) | Stigmasterol (%) | Other Phytosterols (%) | Reference |

| Soybean Oil | 50-55 | 20-25 | 15-20 | 5-10 | Generic Data |

| Corn Oil | 55-65 | 20-30 | 5-10 | <5 | Generic Data |

| Canola Oil | 45-55 | 25-35 | 5-10 | <5 | Generic Data |

| Wheat Germ Oil | 60-70 | 15-25 | 2-5 | <8 | Generic Data |

| Rice Bran Oil | 40-50 | 20-30 | 10-15 | 15-20 | Generic Data |

Note: The presence and concentration of this compound would be significantly lower than these major phytosterols and would require sensitive analytical techniques for detection and quantification.

Experimental Protocols

The identification and quantification of this compound in plant tissues require a multi-step process involving extraction, saponification (optional), derivatization, and chromatographic analysis.

Extraction of Phytosterols from Plant Tissue

This protocol outlines a general method for the extraction of total lipids, including phytosterols, from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenize 1-5 g of fresh plant tissue (or 0.1-0.5 g of freeze-dried tissue) in liquid nitrogen using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a glass centrifuge tube.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue powder (e.g., 10 mL for 1 g of fresh tissue).

-

Vortex the mixture vigorously for 1 minute and then incubate at room temperature for 1 hour with occasional shaking.

-

Centrifuge the mixture at 3,000 x g for 10 minutes.

-

Collect the supernatant (the lipid-containing solvent phase).

-

To the pellet, add another portion of the chloroform:methanol mixture, vortex, and centrifuge again.

-

Combine the supernatants from both extractions.

-

Add 0.2 volumes of 0.9% NaCl solution to the combined supernatant, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the total lipids.

-

Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

The resulting lipid extract can be used for further analysis.

Saponification of Steryl Esters (Optional)

To analyze total phytosterols (free and esterified), a saponification step is required to hydrolyze the steryl esters.

Materials:

-

Lipid extract from step 4.1

-

1 M KOH in 95% ethanol

-

Hexane

-

Deionized water

-

Centrifuge

Procedure:

-

Dissolve the lipid extract in a small volume of 1 M KOH in 95% ethanol.

-

Incubate the mixture at 60°C for 1 hour in a water bath.

-

After cooling to room temperature, add an equal volume of deionized water.

-

Extract the unsaponifiable fraction (containing free sterols) three times with an equal volume of hexane.

-

Combine the hexane extracts and wash with deionized water until the aqueous phase is neutral.

-

Evaporate the hexane under a stream of nitrogen.

Derivatization and GC-MS Analysis

For gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxyl group of sterols needs to be derivatized to increase their volatility.

Materials:

-

Dried lipid extract or unsaponifiable fraction

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Dissolve the dried extract in a small volume of pyridine (e.g., 100 µL).

-

Add an equal volume of BSTFA + 1% TMCS.

-

Incubate the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

GC-MS Conditions (Example):

-

Injector Temperature: 280°C

-

Oven Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 15 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-600

-

Identification: this compound and its precursors are identified based on their retention times and mass fragmentation patterns compared to authentic standards or by interpretation of their mass spectra. The TMS ether of this compound will not be formed as it lacks a hydroxyl group, and its mass spectrum will show a characteristic molecular ion and fragmentation pattern corresponding to its structure.

Signaling Pathways and Regulation

The biosynthesis of phytosterols is tightly regulated to meet the plant's developmental and physiological needs. While specific regulatory mechanisms for this compound are unknown, the general regulation of the phytosterol pathway provides insights. Key enzymes in the pathway, such as HMG-CoA reductase and squalene synthase, are known to be transcriptionally and post-transcriptionally regulated. Environmental stresses and hormonal signals can also influence the expression of genes involved in phytosterol biosynthesis. Further research is needed to identify the specific transcription factors and signaling cascades that control the expression of the enzymes involved in the proposed pathway for this compound formation.

Conclusion

This technical guide has presented a comprehensive overview of the proposed biosynthetic pathway of this compound in plants. By integrating knowledge of general phytosterol metabolism with principles of steroid chemistry, a plausible enzymatic route from β-sitosterol has been outlined. The provided experimental protocols offer a practical framework for the investigation and quantification of this and other related phytosterols. While further research is required to definitively identify and characterize the specific enzymes involved, particularly the sterol C-25 hydroxylase and dehydratase, this guide serves as a foundational resource for scientists and researchers aiming to explore the fascinating world of plant steroid biosynthesis and its potential applications in medicine and biotechnology.

References

- 1. Synthesis of Hydroxylated Sterols in Transgenic Arabidopsis Plants Alters Growth and Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, function and tissue-specific gene expression of 3β-hydroxysteroid dehydrogenase/5-ene-4-ene isomerase enzymes in classical and peripheral intracrine steroidogenic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of Stigmasta-4,25-dien-3-one

This technical guide provides a comprehensive overview of the physical and chemical properties of Stigmasta-4,25-dien-3-one, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information from closely related stigmastane derivatives is included for comparative purposes and to provide a broader context.

Physicochemical Properties

Quantitative data for this compound and the related, more extensively studied compound, Stigmasta-4,22-dien-3-one, are summarized below. It is important to note that much of the data for this compound is computed, while some experimental data exists for its isomer.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Stigmasta-4,22-dien-3-one |

| Molecular Formula | C₂₉H₄₆O[1] | C₂₉H₄₆O[2] |

| Molecular Weight | 410.7 g/mol (Computed) | 410.7 g/mol (Computed)[2] |

| IUPAC Name | (10R,13R,17R)-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[2] |

| CAS Number | Not Available | 20817-72-5[2] |

| Appearance | Solid (Predicted) | White to off-white solid |

| Solubility | Practically insoluble in water (Predicted) | Soluble in Ethanol (25 mg/mL) |

| XLogP3 | 8.5 (Computed) | 8.5 (Computed)[2] |

| Hydrogen Bond Donor Count | 0 (Computed) | 0 (Computed) |

| Hydrogen Bond Acceptor Count | 1 (Computed) | 1 (Computed) |

| Rotatable Bond Count | 6 (Computed) | 6 (Computed) |

Table 2: Computed Spectral Data for Stigmasta-4,22-dien-3-one

| Data Type | Details |

| ¹H NMR | Predicted spectral data is available through computational models. |

| ¹³C NMR | Predicted spectral data is available through computational models. |

| Mass Spectrum | Collision Cross Section: 218.5 Ų ([M+H]⁺); 204.87 Ų ([M+K]⁺)[2] |

| IR Spectrum | Data available from various spectral libraries. |

Experimental Protocols

Isolation of Stigmastane Derivatives from Plant Material

A general workflow for the isolation of phytosterols, including stigmastane derivatives, from plant sources is outlined below. This process typically involves extraction, saponification, and purification steps.

Caption: General workflow for isolating stigmastane derivatives.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, typically using a non-polar solvent like hexane or a more polar solvent like ethanol, to obtain a crude extract.[3][4]

-

Saponification: The crude extract is then saponified by refluxing with an alcoholic solution of a strong base, such as potassium hydroxide. This process hydrolyzes any ester linkages, liberating the free sterols.[3]

-

Isolation of Unsaponifiables: The saponified mixture is partitioned between water and an organic solvent (e.g., diethyl ether or hexane). The organic layer, containing the unsaponifiable matter (including sterols), is collected.

-

Purification: The unsaponifiable fraction is further purified using chromatographic techniques such as column chromatography over silica gel or preparative thin-layer chromatography (TLC) to isolate the desired stigmastane derivative.[5]

Synthesis of Stigmastane Derivatives

The synthesis of specific stigmastane derivatives often starts from commercially available sterols like stigmasterol. The following provides a generalized approach for the chemical modification of a stigmasterol backbone.

Caption: Synthetic routes for stigmastane derivatives.

Methodology:

This is a generalized representation. Specific synthetic protocols for this compound are not available. However, the synthesis of related stigmastane derivatives often involves:

-

Oxidation: The hydroxyl group at C-3 of a precursor sterol can be oxidized to a ketone using reagents like Jones reagent (CrO₃/H₂SO₄ in acetone).[6]

-

Isomerization: Double bonds within the sterol nucleus can be isomerized under acidic or basic conditions to achieve the desired dienone system.

-

Side-Chain Modification: Modification of the side chain to introduce or alter double bond positions would require more complex, multi-step synthetic sequences.

Signaling Pathways

Specific signaling pathways for this compound have not been elucidated. However, as a steroid-like molecule, it is plausible that it could interact with cellular signaling pathways in a manner similar to other steroid hormones. Steroid hormones typically exert their effects through two main pathways: a genomic pathway involving nuclear receptors and a non-genomic pathway that initiates rapid signaling cascades at the cell membrane.

Genomic Steroid Signaling Pathway

The classical genomic pathway involves the binding of the steroid to an intracellular receptor, which then acts as a transcription factor to regulate gene expression.

Caption: The classical genomic steroid signaling pathway.

This pathway involves the steroid molecule diffusing across the cell membrane and binding to a specific intracellular receptor, which can be located in the cytoplasm or the nucleus.[7][8] This binding event often causes a conformational change in the receptor, leading to its translocation into the nucleus if it was in the cytoplasm.[9] Inside the nucleus, the steroid-receptor complex binds to specific DNA sequences known as hormone response elements (HREs), which in turn modulates the transcription of target genes.[8]

Non-Genomic Steroid Signaling Pathway

Steroids can also elicit rapid cellular responses through non-genomic pathways. These actions are initiated at the cell membrane and do not directly involve gene transcription.

Caption: Overview of a non-genomic steroid signaling pathway.

In this pathway, the steroid binds to a membrane-associated receptor, which can be a G-protein coupled receptor or an ion channel.[9] This interaction triggers rapid intracellular signaling cascades, often involving second messengers and protein kinases, leading to swift changes in cellular function.[10]

Biological Activity of Stigmastane Derivatives

While specific biological activities of this compound are not well-documented, various other stigmastane derivatives have been shown to possess a range of pharmacological properties. These include anti-inflammatory, antimicrobial, and anti-neuroinflammatory activities.[11][12][13] For instance, certain stigmastane derivatives isolated from Vernonia guineensis have demonstrated antimicrobial activity against several bacterial and yeast species.[12][14] Additionally, polyhydric stigmastane-type steroids from Vernonia amygdalina have shown anti-neuroinflammatory effects in microglia cells.[11] The synthesis of novel stigmasterol derivatives has also been explored for their potential cytotoxic effects against cancer cell lines.[6]

References

- 1. This compound | C29H46O | CID 71307334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Steroid hormone signaling: multifaceted support of testicular function [frontiersin.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Steroid hormone receptor - Wikipedia [en.wikipedia.org]

- 10. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stigmastane derivatives from the roots of Vernonia guineensis and their antimicrobial activity [agris.fao.org]

- 13. Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. keio.elsevierpure.com [keio.elsevierpure.com]

Stigmasta-4,25-dien-3-one discovery and history

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,25-dien-3-one is a naturally occurring phytosteroid belonging to the stigmastane class. While a definitive historical account of its initial discovery remains elusive in publicly available literature, research on related stigmastane compounds provides a strong framework for understanding its likely origins, isolation, and biological significance. This technical guide synthesizes the available information on the broader class of stigmastane phytosteroids to infer the characteristics and potential of this compound, focusing on its discovery context, experimental protocols for isolation and characterization, and its potential biological activities.

Discovery and History

While a specific seminal paper detailing the first isolation of this compound is not readily identifiable, the history of its discovery is intertwined with the broader exploration of phytosterols from natural sources. Research into plant steroids has been ongoing for decades, with numerous stigmastane derivatives being isolated from a wide variety of plant species. For instance, the closely related compound, (22E,24S)-stigmasta-5,22,25-trien-3β-ol, has been isolated from Clerodendrum viscosum.[1][2] The discovery of this compound likely emerged from systematic phytochemical investigations of various plant species, where extracts are fractionated and novel compounds are identified through spectroscopic techniques.

Natural Occurrence

This compound and its analogs have been identified in a variety of natural sources, including plants and marine organisms. The presence of such compounds is often associated with the plant's defense mechanisms and other physiological processes.

Experimental Protocols

The following sections detail the typical experimental protocols for the isolation and characterization of stigmastane-type phytosteroids, which are applicable to this compound.

Isolation from Plant Material

A general workflow for the isolation of this compound from a plant source is as follows:

References

Potential Biological Activities of Stigmasta-4,25-dien-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,25-dien-3-one is a phytosterol belonging to the stigmastane class of steroids. While research specifically investigating the biological activities of this compound is limited, the broader class of stigmastane steroids has demonstrated a range of promising pharmacological effects. This technical guide consolidates the available data on the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound, drawing insights from structurally related compounds such as Stigmast-4-en-3-one and Stigmasta-4,22-dien-3-one. This document aims to provide a comprehensive resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction

Phytosterols, including those of the stigmastane skeleton, are naturally occurring compounds found in plants that have garnered significant interest for their diverse biological activities. This compound, a derivative of stigmasterol, is characterized by a ketone group at the C-3 position and double bonds at C-4 and C-25. While direct evidence for its bioactivity is emerging, the structural similarities to other well-studied stigmastane steroids suggest its potential as a therapeutic agent. This guide will explore the potential anticancer, anti-inflammatory, and antimicrobial properties of this compound, leveraging data from its close analogs to build a comprehensive profile.

Potential Anticancer Activity

Several stigmastane-type steroids have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity

The following table summarizes the cytotoxic activity of stigmastane steroids closely related to this compound. It is important to note that these values are for related compounds and serve as a predictive reference for the potential activity of this compound.

| Compound | Cell Line | Assay | IC50/EC50 | Reference |

| Stigmasta-4,22-dien-3-one | HT1080 (human fibrosarcoma) | Not Specified | 0.3 mM | [1] |

| Stigmast-4-en-6β-ol-3-one | HepG2 (liver cancer) | CCK-8 | 16.39 µM | [2] |

| Stigmast-4-en-6β-ol-3-one | SW620 (colorectal cancer) | CCK-8 | 41.52 µM | [2] |

| Stigmast-4-en-6β-ol-3-one | MCF7 (breast cancer) | CCK-8 | 43.96 µM | [2] |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 (breast cancer) | Resazurin assay | 16.82 µM | [3][4] |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (breast cancer) | Resazurin assay | 21.92 µM | [3][4][5] |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 (breast cancer) | Resazurin assay | 22.94 µM | [3][4][5] |

Proposed Signaling Pathway for Anticancer Activity

Stigmastane steroids are hypothesized to induce apoptosis through the modulation of key signaling pathways. A proposed pathway involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to caspase activation and programmed cell death.

Proposed apoptotic signaling pathway of this compound.

Potential Anti-inflammatory Activity

The anti-inflammatory properties of stigmastane steroids are thought to be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).

Quantitative Data for Anti-inflammatory Activity

The following table presents data on the anti-inflammatory activity of related stigmastane compounds.

| Compound | Assay | Model | Activity | Reference |

| (24R)-5α-stigmast-3,6-dione | Xylene-induced ear edema | Mice | 59.9% inhibition at 5mg/ear | [6] |

| 5α-stigmast-23-ene-3,6-dione | Xylene-induced ear edema | Mice | 51.5% inhibition at 5mg/ear | [6] |

| 3β-hydroxy-5α-stigmast-24-ene | Xylene-induced ear edema | Mice | 51.54% inhibition at 5mg/ear | [6] |

| (24R)-5α-stigmast-3,6-dione | Egg albumen-induced paw edema | Rats | 50.9% inhibition at 20mg/kg | [7] |

| Polyhydric stigmastane-type steroids | LPS-induced NO production in BV-2 microglia | In vitro | Notable anti-neuroinflammatory effect | [8][9] |

Proposed Mechanism of Anti-inflammatory Action

The primary proposed mechanism for the anti-inflammatory activity of stigmastane steroids is the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.

Proposed anti-inflammatory mechanism via COX-2 inhibition.

Potential Antimicrobial Activity

Stigmastane steroids have also been reported to possess antimicrobial properties against a range of pathogenic bacteria.

Quantitative Data for Antimicrobial Activity

The table below details the minimum inhibitory concentrations (MIC) of stigmastane-type steroids against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Stigmastane Steroid 1 (from Vernonia glabra) | Escherichia coli | 16-128 | [10][11] |

| Stigmastane Steroid 2 (from Vernonia glabra) | Escherichia coli | 16-128 | [10][11] |

| Stigmastane Steroid 1 (from Vernonia kotschyana) | Staphylococcus aureus ATCC25923 | >125 | [12][13] |

| Stigmastane Steroid 1 (from Vernonia kotschyana) | Pseudomonas aeruginosa HM801 | >125 | [12][13] |

| Beta-sitosterol | Staphylococcus aureus (ATCC 6538) | 32 | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (COX-2 Inhibition Assay)

Objective: To evaluate the inhibitory effect of this compound on COX-2 activity.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme is measured by monitoring the oxidation of a chromogenic substrate.

Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme solution.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

-

Inhibitor Addition: Add various concentrations of this compound to the test wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence or absorbance in a kinetic mode for 5-10 minutes.

-

Data Analysis: Determine the rate of reaction for each concentration and calculate the percent inhibition and IC50 value.

Antimicrobial Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic bacteria.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

(Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Experimental and Logical Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activity of a novel compound like this compound.

General workflow for evaluating the biological activity of a test compound.

Conclusion

While direct experimental data on this compound is currently scarce, the available information on structurally similar stigmastane steroids provides a strong rationale for investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This technical guide offers a foundational resource for researchers by summarizing the existing quantitative data, providing detailed experimental protocols, and illustrating the potential mechanisms of action. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound. The structure-activity relationship within the stigmastane class suggests that the position of the double bond in the side chain can influence biological activity, making this compound a compound of significant interest for future drug discovery and development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity [mdpi.com]

- 10. Antibacterial stigmastane-type steroids and other constituents from the leaves of Vernonia glabra (Steetz) Vatke (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Data of Stigmasta-4,25-dien-3-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the request for comprehensive spectroscopic data (NMR, IR, MS) for Stigmasta-4,25-dien-3-one. Extensive searches of public spectroscopic databases and scientific literature did not yield a complete experimental dataset specifically for this compound.

Therefore, this guide presents a detailed spectroscopic analysis of a closely related and well-characterized compound, Stigmasta-4,22-dien-3-one . This data serves as a valuable reference point for researchers working with similar stigmastane-type steroids. The methodologies provided are standard for the analysis of such compounds and can be adapted for the characterization of this compound.

Spectroscopic Data for Stigmasta-4,22-dien-3-one

The following tables summarize the available spectroscopic data for Stigmasta-4,22-dien-3-one.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Complete assigned ¹H and ¹³C NMR data for Stigmasta-4,22-dien-3-one were not available in the public databases searched. However, characteristic chemical shifts for similar steroid skeletons have been documented. A full assignment would typically be achieved through a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC).

Table 2: Infrared (IR) Spectroscopy Data for Stigmasta-4,22-dien-3-one[1][2][3]

| Wavenumber (cm⁻¹) | Interpretation |

| ~2950 | C-H stretching (alkane) |

| ~1680 | C=O stretching (α,β-unsaturated ketone) |

| ~1620 | C=C stretching (alkene) |

Note: The IR spectrum for Stigmasta-4,22-dien-3-one is available in the NIST WebBook and was measured on a dispersive instrument as a solid (split mull).[1][2]

Table 3: Mass Spectrometry (MS) Data for Stigmasta-4,22-dien-3-one[1][4][5]

| m/z | Interpretation |

| 410.35 | [M]⁺ (Molecular Ion) |

| 411.3621 | [M+H]⁺ |

| 433.3454 | [M+Na]⁺ |

Note: The mass spectrometry data is available from various sources, including LC-MS/MS experiments.[3][4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for steroidal compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified steroid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition :

-

¹H NMR : Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR : Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

-

2D NMR : To aid in structural elucidation and complete assignment of proton and carbon signals, perform a suite of two-dimensional NMR experiments, including:

-

COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons and aid in stereochemical assignments.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid Phase (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Solid Phase (Mull) : Grind a small amount of the solid sample with a drop of a mulling agent (e.g., Nujol) to form a paste. Spread the paste thinly between two salt plates (e.g., NaCl or KBr).[1]

-

Solution Phase : Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. Place the solution in a liquid sample cell.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or solvent) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation : A variety of mass spectrometers can be used, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

GC-MS : Suitable for volatile and thermally stable compounds. Derivatization may be required for polar steroids to increase their volatility.

-

LC-MS : A versatile technique for a wide range of steroids. Different ionization sources can be employed, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3]

-

-

Data Acquisition :

-

Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.

-

For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and elucidate their structures.[3]

-

Visualizations

General Workflow for Spectroscopic Analysis of a Steroid

Caption: Workflow for steroid analysis.

References

Navigating the Stigmastane Family: A Technical Guide to Stigmasta-4,22-dien-3-one

A Note on Nomenclature: The compound "Stigmasta-4,25-dien-3-one" as specified in the topic of this guide is not readily found in scientific literature and chemical databases. It is possible that this name contains a typographical error. However, a closely related and well-studied compound is Stigmasta-4,22-dien-3-one. This guide will focus on the latter, a significant member of the stigmastane family of steroids, providing in-depth technical information for researchers, scientists, and drug development professionals. Additionally, data for the existing compound Stigmasta-4,22,25-trien-3-one will be presented for comparative purposes.

Chemical Identification and Properties

Stigmasta-4,22-dien-3-one is a naturally occurring steroid that has been isolated from various plant sources. It belongs to the class of stigmastanes, which are characterized by a cholestane skeleton with an additional ethyl group at the C-24 position.

Chemical Identifiers

A clear identification of the molecule is paramount for any research endeavor. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name provide unambiguous identification.

| Compound | CAS Number | IUPAC Name |

| Stigmasta-4,22-dien-3-one | 20817-72-5[1] | (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[1] |

| Stigmasta-4,22,25-trien-3-one | 848669-09-0[2] | (8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[2] |

Physicochemical Properties

The following table summarizes key computed physicochemical properties for both stigmastane derivatives, providing a basis for their handling and formulation.

| Property | Stigmasta-4,22-dien-3-one | Stigmasta-4,22,25-trien-3-one |

| Molecular Formula | C29H46O[1] | C29H44O[2] |

| Molecular Weight | 410.7 g/mol [1] | 408.7 g/mol [2] |

| XLogP3 | 8.5[1] | 8.6[2] |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 6 | 7 |

| Exact Mass | 410.354866087 Da[1] | 408.339216023 Da[2] |

| Topological Polar Surface Area | 17.1 Ų[1] | 17.1 Ų[2] |

Biological Activity and Quantitative Data

Stigmasta-4,22-dien-3-one has been reported to exhibit antimicrobial and cytotoxic activities. The following table includes available quantitative data on its biological effects.

| Activity Type | Assay Details | Cell Line / Organism | Result |

| Antimicrobial | Not specified | Proteus mirabilis | Highest activity among extracts containing the compound[3] |

| Cytotoxicity | Not specified | Human HT1080 fibrosarcoma | IC50: 0.3 mM |

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of stigmastane derivatives, based on published research on related compounds.

Isolation of Stigmastane Derivatives from Plant Material

The following protocol is a generalized procedure based on the isolation of (22E,24S)-stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum[4][5].

1. Plant Material Collection and Preparation:

-

Collect fresh plant material (e.g., whole plant, leaves, or stems).

-

A voucher specimen should be deposited in a recognized herbarium for authentication.

-

Air-dry the plant material at room temperature and then grind it into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 7-14 days) with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in an aqueous solution and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and butanol).

-

Concentrate each fraction to dryness.

4. Chromatographic Purification:

-

Subject the non-polar fractions (e.g., n-hexane and chloroform) to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure compound.

5. Structure Elucidation:

-

Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Cytotoxicity Assay Protocol (MTT Assay)

This is a generalized protocol for assessing the cytotoxic activity of a compound against a cancer cell line.

1. Cell Culture:

-

Culture the desired cancer cell line (e.g., HT1080) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in an incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

3. Compound Treatment:

-

Prepare a stock solution of Stigmasta-4,22-dien-3-one in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

4. MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

Natural products, including steroids, often exert their anticancer effects by modulating key signaling pathways that control cell survival and death. While the specific pathways affected by Stigmasta-4,22-dien-3-one are not yet fully elucidated, many similar compounds induce apoptosis (programmed cell death). The diagram below illustrates a simplified intrinsic apoptosis pathway, a common target for anticancer agents.

This pathway illustrates how a compound like Stigmasta-4,22-dien-3-one could induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak, and the inhibition of anti-apoptotic proteins like Bcl-2. This results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

Conclusion

Stigmasta-4,22-dien-3-one is a promising natural product with potential applications in drug development, particularly in the areas of antimicrobial and anticancer therapies. This guide provides a foundational understanding of its chemical properties, biological activities, and methods for its study. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

In Silico Prediction of Stigmasta-4,25-dien-3-one Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,25-dien-3-one, a derivative of the widely distributed phytosterol stigmasterol, presents an intriguing scaffold for drug discovery. While experimental data on its bioactivity remains limited, in silico computational methods offer a robust framework for predicting its pharmacological potential. This guide provides a comprehensive overview of a hypothetical in silico workflow designed to elucidate the bioactivity of this compound. It details methodologies for molecular docking studies against key protein targets, prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, and the elucidation of potential signaling pathway interactions. The protocols and data presented are extrapolated from studies on structurally related stigmastane derivatives and serve as a blueprint for the virtual screening and characterization of this compound.

Introduction

Phytosterols and their derivatives are a rich source of bioactive compounds with therapeutic potential across various disease areas, including cancer, inflammation, and metabolic disorders. Stigmastane steroids, in particular, have demonstrated a range of biological activities. For instance, Stigmasta-4,22-dien-3-one has shown cytotoxicity against human HT1080 fibrosarcoma cells, while stigmasterol has been investigated for its interaction with proteins involved in lipid metabolism and cancer signaling pathways.[1][2][3] this compound, a less-studied analog, holds promise as a bioactive molecule. This document outlines a systematic in silico approach to predict its bioactivity, enabling a targeted strategy for future experimental validation.

Predicted Bioactivity Profile of this compound

Based on the activities of structurally similar compounds, the predicted bioactivities for this compound are summarized below. These predictions form the basis for the selection of protein targets for molecular docking studies.

Table 1: Predicted Bioactivities and Potential Protein Targets

| Predicted Bioactivity | Potential Protein Target(s) | Rationale based on Related Compounds |

| Anticancer | Epidermal Growth Factor Receptor (EGFR), Protein Tyrosine Kinases (PTKs), Estrogen Receptor-alpha (ER-α) | Stigmasterol and its derivatives have been shown to interact with these key cancer-related proteins.[3][4] |

| Anti-inflammatory | Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) | Stigmasterol demonstrates binding to PPAR-α, a key regulator of inflammation and lipid metabolism.[2][5] |

| Metabolic Regulation | Cholesterol 7 alpha-hydroxylase (CYP7A1) | In silico studies on stigmasterol suggest interactions with CYP7A1, an enzyme critical for cholesterol homeostasis.[2][5] |

| Neuroprotective | Acetylcholinesterase (AChE) | Stigmasterol has been identified as a potential inhibitor of AChE in computational studies.[6] |

In Silico Experimental Protocols

This section details the computational methodologies for predicting the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID 71307334).[7]

-

Optimize the ligand geometry and assign partial charges using a computational chemistry software package (e.g., Avogadro, ChemDraw).

-

-

Receptor Preparation:

-

Retrieve the 3D crystal structures of the target proteins (EGFR, PPAR-α, CYP7A1, AChE) from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges using tools like AutoDockTools.

-

-

Docking Simulation:

-

Define the binding site (grid box) on the receptor based on the location of known co-crystallized ligands or active site residues.

-

Perform the docking simulation using software such as AutoDock Vina.[8][9] The Lamarckian Genetic Algorithm is a commonly used search algorithm.[8]

-

Analyze the resulting docking poses based on their binding energy (kcal/mol) and interactions with active site residues.

-

ADMET Prediction

ADMET prediction assesses the pharmacokinetic and pharmacodynamic properties of a compound.

Protocol:

-

Input:

-

Use the canonical SMILES string of this compound as input for web-based prediction tools.

-

-

Prediction Tools:

-

Utilize platforms like SwissADME and Toxtree to predict properties such as:

-

Absorption: Intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.

-

-

Predicted Quantitative Data

The following tables present hypothetical quantitative data for this compound, extrapolated from published data on related stigmastane derivatives.

Table 2: Predicted Molecular Docking Scores

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Reference Compound Binding Energy (kcal/mol) |

| EGFR | 1M17 | -9.5 to -10.5 | Stigmasterol: -9.98[3] |

| PPAR-α | 3VI8 | -7.5 to -8.5 | Stigmasterol: -8.1[2][5] |

| CYP7A1 | 1OLF | -8.0 to -9.0 | Stigmasterol: -8.7[2][5] |

| ER-α | 3ERT | -7.0 to -8.0 | Stigmasterol: -7.3[4] |

| AChE | 4EY7 | -49.0 to -51.0 (kJ/mol) | Stigmasterol: -49.446 (kJ/mol)[6] |

Table 3: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High | Good oral bioavailability. |

| Distribution | ||

| BBB Permeant | No | Unlikely to have significant CNS effects. |

| Plasma Protein Binding | >90% | High affinity for plasma proteins. |

| Metabolism | ||

| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via this pathway. |

| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions. |

| Toxicity | ||

| Cramer Class | II (Intermediate) | Moderate toxicity potential, requiring further investigation.[4] |

Visualizations: Workflows and Pathways

In Silico Prediction Workflow

Caption: Workflow for in silico bioactivity prediction.

Predicted Interaction with EGFR Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biochemjournal.com [biochemjournal.com]

- 3. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C29H46O | CID 71307334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. Molecular Docking Study of Phytosterols in Lygodium microphyllum Towards SIRT1 and AMPK, the in vitro Brine Shrimp Toxicity Test, and the Phenols and Sterols Levels in the Extract - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Isolation of Stigmasta-4,25-dien-3-one from Plant Material

These application notes provide a comprehensive overview and detailed protocols for the isolation of Stigmasta-4,25-dien-3-one, a bioactive steroidal ketone, from plant sources. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

This compound and its analogs have been isolated from various plant species and are of interest due to their potential pharmacological activities. The general procedure involves solvent extraction of the plant material, followed by chromatographic purification to isolate the target compound.

Data Presentation

| Plant Source | Part Used | Extraction Solvent | Initial Plant Material (g) | Crude Extract Yield (g) | Isolated Compound Yield (mg) | Purity (%) | Reference |

| Synedrella nodiflora | Aerial Parts | Ethyl Acetate | 100 | 2.0 | 15 | >95 | [1] |

| Nauclea latifolia | Stem Bark | Ethyl Acetate | Not Specified | Not Specified | Not Specified | >95 | [2] |

| Clerodendrum viscosum | Whole Plant | Ethanol | 900 | Not Specified | Not Specified | >95 | [3] |

Experimental Protocols

The following protocols are detailed methodologies for the extraction and isolation of Stigmastane-type steroids from plant material, adapted from procedures described for analogous compounds.[1][2]

Protocol 1: Extraction of Crude Phytosteroids

This protocol outlines the initial solvent extraction of the raw plant material.

1. Plant Material Preparation:

- Collect fresh plant material (e.g., aerial parts, stem bark).

- Air-dry or sun-dry the material for several days, followed by oven drying at a low temperature (e.g., 40°C) to remove residual moisture.[3]

- Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

- Weigh the powdered plant material (e.g., 100 g).[1]

- Perform exhaustive extraction using a series of solvents with increasing polarity, such as petroleum spirit, chloroform, ethyl acetate, and methanol.[1] This can be done by maceration (soaking the material in the solvent for several days with occasional shaking) or by using a Soxhlet apparatus for more efficient extraction.

- For a targeted extraction, ethyl acetate has been shown to be effective for isolating stigmastane-type compounds.[1][2] Macerate the powdered material in ethyl acetate for 7 days.

- Filter the extract through a cotton plug followed by Whatman filter paper to remove solid plant debris.[3]

- Concentrate the filtrate in-vacuo using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.[1]

Protocol 2: Chromatographic Isolation and Purification

This protocol describes the separation and purification of the target compound from the crude extract.

1. Column Chromatography:

- Prepare a slurry of silica gel (e.g., 60-200 mesh) in a suitable non-polar solvent or solvent system.[1]

- Pack a glass column with the silica gel slurry and precondition it by running the solvent through it.[1]

- Dissolve the crude ethyl acetate extract in a minimum volume of the solvent system and adsorb it onto a small amount of silica gel.[1]

- Carefully load the adsorbed sample onto the top of the packed silica gel column.

- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

- Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

2. Thin Layer Chromatography (TLC) Monitoring:

- Spot the collected fractions on TLC plates (silica gel 60 F254).

- Develop the TLC plates in an appropriate solvent system.

- Visualize the spots under UV light (254 nm) and/or by spraying with a visualizing agent (e.g., vanillin-sulfuric acid) followed by heating.[3]

- Combine the fractions that show a similar TLC profile and contain the compound of interest.

3. Preparative Thin Layer Chromatography (PTLC):

- For final purification, subject the combined fractions to PTLC on glass plates coated with a thicker layer of silica gel (e.g., 0.5 mm).[1][3]

- Apply the sample as a band across the bottom of the PTLC plate.

- Develop the plate in a suitable solvent system.

- Visualize the bands under UV light.

- Scrape the band corresponding to the target compound from the plate.

- Extract the compound from the silica gel using a suitable solvent (e.g., ethyl acetate or chloroform).

- Filter and evaporate the solvent to yield the purified this compound.

Protocol 3: Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O, C=C).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the complete chemical structure.

Visualizations

The following diagrams illustrate the key workflows and relationships in the isolation process.

Caption: Experimental workflow for the isolation of this compound.

Caption: Logical relationship from plant source to application.

References

Application Notes and Protocols: Synthesis of Stigmasta-4,25-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Stigmasta-4,25-dien-3-one, a compound of interest for its potential pharmacological activities. The synthesis is a multi-step process beginning with the readily available starting material, β-sitosterol. The protocol includes hydroxylation of the side chain, dehydration to introduce a double bond, and a final oxidation and isomerization step.

Introduction

This compound is a stigmastane-type steroid that holds potential for investigation in various therapeutic areas, including oncology and inflammatory diseases. Its structural similarity to other bioactive steroids suggests that it may interact with key signaling pathways. This document outlines a feasible synthetic route to obtain this compound for research purposes.

Synthesis Pathway Overview

The synthesis of this compound from β-sitosterol can be achieved in three main steps:

-

Hydroxylation: Introduction of a hydroxyl group at the C-25 position of the β-sitosterol side chain to yield 25-hydroxy-sitosterol.

-

Dehydration: Elimination of the C-25 hydroxyl group to form a double bond between C-25 and C-26, yielding stigmasta-5,25-dien-3β-ol.

-

Oppenauer Oxidation: Simultaneous oxidation of the 3β-hydroxyl group to a ketone and isomerization of the Δ⁵ double bond to the conjugated Δ⁴ position to afford the final product, this compound.

Caption: Synthetic pathway from β-sitosterol to this compound.

Experimental Protocols

Step 1: Synthesis of 25-Hydroxy-sitosterol

This step involves the direct hydroxylation of the sitosterol side chain. A potential method involves the use of methyl(trifluoromethyl)dioxirane.

Materials:

-

β-Sitosterol

-

Methyl(trifluoromethyl)dioxirane solution

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve β-sitosterol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a pre-prepared solution of methyl(trifluoromethyl)dioxirane in a suitable solvent.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 25-hydroxy-sitosterol.

Step 2: Synthesis of Stigmasta-5,25-dien-3β-ol

This step involves the dehydration of the tertiary alcohol at C-25.

Materials:

-

25-Hydroxy-sitosterol

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve 25-hydroxy-sitosterol in anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction by TLC.

-

Carefully quench the reaction by slowly adding it to ice-cold 1 M hydrochloric acid.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford Stigmasta-5,25-dien-3β-ol.

Step 3: Synthesis of this compound via Oppenauer Oxidation

This final step converts the 3β-hydroxy-Δ⁵-steroid into a 3-keto-Δ⁴-steroid.

Materials:

-

Stigmasta-5,25-dien-3β-ol

-

Aluminum isopropoxide or aluminum tert-butoxide

-

Acetone or cyclohexanone (as both solvent and hydrogen acceptor)

-

Toluene or benzene (anhydrous)

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Stigmasta-5,25-dien-3β-ol in anhydrous toluene and an excess of acetone.

-

Add aluminum isopropoxide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by adding dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Quantitative Data

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | β-Sitosterol | 25-Hydroxy-sitosterol | Methyl(trifluoromethyl)dioxirane | Data not available |

| 2 | 25-Hydroxy-sitosterol | Stigmasta-5,25-dien-3β-ol | POCl₃, Pyridine | Data not available |

| 3 | Stigmasta-5,25-dien-3β-ol | This compound | Aluminum isopropoxide, Acetone | ~80-95% (general for Oppenauer oxidation of sterols) |

Spectroscopic Data

This compound

| Technique | Expected Signals |

| ¹H NMR | Signals for olefinic protons at C4 and in the side chain (C26), vinyl methyl groups, and characteristic steroid backbone protons. |

| ¹³C NMR | Resonances for the α,β-unsaturated ketone (C3, C4, C5), olefinic carbons in the side chain (C25, C26), and the steroid core carbons. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 410.7, with fragmentation patterns corresponding to the loss of the side chain and characteristic steroid ring cleavages. |

| IR (KBr) | Absorption bands for C=O (α,β-unsaturated ketone) around 1680-1665 cm⁻¹ and C=C stretching around 1620-1600 cm⁻¹. |

Note: Specific, experimentally determined spectroscopic data for this compound is not available in the searched literature. The data presented is based on the expected chemical shifts and absorption frequencies for the proposed structure.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, related phytosterols and their derivatives have shown promising pharmacological activities.

Cytotoxicity against Cancer Cell Lines: Stigmasterol and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), oral epithelial cancer (KB/C152), and T-lymphocytic leukemia (Jurkat/E6-1).[1][2] The mechanism of action often involves the induction of apoptosis.

Anti-inflammatory Activity: Phytosterols are known to possess anti-inflammatory properties. The potential anti-inflammatory mechanism of this compound could involve the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory cytokines like TNF-α and interleukins.

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

References

- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of Stigmasta-4,25-dien-3-one